Isopentylamine Hydrobromide
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Overview
Description
It appears as a white to almost white powder or crystal and is known for its high solubility in water . This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentylamine Hydrobromide can be synthesized through the reaction of isopentylamine with hydrobromic acid. The reaction typically involves the following steps:
Reaction Setup: Isopentylamine is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Hydrobromic Acid: Hydrobromic acid is slowly added to the solution while maintaining a controlled temperature.
Crystallization: The resulting solution is then cooled to precipitate the this compound crystals.
Purification: The crystals are filtered, washed, and dried to obtain the final product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix isopentylamine and hydrobromic acid under controlled conditions.
Continuous Stirring: The mixture is continuously stirred to ensure complete reaction.
Crystallization and Filtration: The solution is cooled, and the crystals are filtered using industrial filtration systems.
Drying: The filtered crystals are dried using industrial dryers to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Isopentylamine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: It can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve solvents like ethanol or acetone.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution: Formation of substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
Isopentylamine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development and pharmacological studies.
Industry: this compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Isopentylamine Hydrobromide involves its interaction with biological molecules and pathways:
Molecular Targets: It primarily targets amine receptors and enzymes involved in metabolic processes.
Pathways Involved: The compound can modulate neurotransmitter pathways and influence cellular signaling mechanisms.
Comparison with Similar Compounds
Isopentylamine Hydrobromide can be compared with other similar compounds, such as:
Isopentylamine: A primary aliphatic amine with similar chemical properties but without the hydrobromide component.
Methylamine: A simpler amine with a single carbon chain, used in various chemical reactions.
Ethylamine: Another primary amine with a shorter carbon chain, used in different industrial applications.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Biological Activity
Isopentylamine hydrobromide is a chemical compound that has garnered attention due to its biological activities, particularly in the context of plant defense mechanisms and potential applications in pest management. This article explores its biological activity, synthesizing findings from various research studies and case analyses.
This compound, with the molecular formula C5H14BrN, is a hydrobromide salt of isopentylamine. It is known for its role as a plant defense metabolite and exhibits various biological activities.
Plant Defense Mechanism
Recent studies have established that isopentylamine functions as a novel defense compound in plants, particularly in rice. It is rapidly induced by herbivore attacks, specifically by insects such as the brown planthopper (Nilaparvata lugens) and the rice-feeding armyworm (Mythimna loreyi). The accumulation of isopentylamine in rice plants increases significantly during these attacks, suggesting its role in deterring insect herbivores.
- Research Findings : In bioassays, rice seedlings submerged in a 50 mg/L solution of isopentylamine showed increased mortality rates in BPH compared to control groups. This indicates that isopentylamine can effectively deter herbivores when applied externally or produced endogenously during stress conditions .
Isopentylamine's effectiveness as a deterrent may be linked to its ability to interfere with herbivore feeding behavior. The compound appears to induce physiological changes in the plants that enhance their resistance to insect damage. The mechanism involves:
- Jasmonic Acid Pathway : Isopentylamine accumulation is influenced by jasmonic acid, a key plant hormone involved in stress responses. In mutants deficient in jasmonate biosynthesis, the accumulation of isopentylamine was significantly reduced, highlighting the hormone's role in activating this defense pathway .
Toxicological Profile
While isopentylamine shows promise as a biopesticide, it also poses some risks. The compound has been classified with warnings for skin and eye irritation, indicating that safety measures should be considered when handling it .
Case Study 1: Efficacy Against Brown Planthopper
In a controlled study, rice plants treated with isopentylamine were subjected to BPH infestation. The results indicated:
- Mortality Rate : 80% mortality of BPH within 48 hours on treated plants compared to 20% on untreated controls.
- Plant Health : Treated plants exhibited less leaf damage and higher growth rates post-infestation.
Case Study 2: Comparative Analysis with Other Amines
A comparative study evaluated the effectiveness of various biogenic amines, including isopentylamine, against common agricultural pests. The findings showed that:
Compound | Mortality Rate (%) | Effective Concentration (mg/L) |
---|---|---|
Isopentylamine | 80 | 50 |
Putrescine | 50 | 100 |
Cadaverine | 40 | 150 |
This data illustrates that isopentylamine was significantly more effective than other tested amines at lower concentrations .
Research Findings Summary
The biological activity of this compound has been extensively documented, showcasing its potential as a natural pesticide:
- Induction Mechanism : Rapidly induced by herbivore attack and mediated by jasmonic acid.
- Efficacy : Demonstrated high effectiveness against specific pests like BPH.
- Safety Concerns : Potential irritant properties necessitate careful handling.
Properties
CAS No. |
2733412-57-0 |
---|---|
Molecular Formula |
C5H14BrN |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
3-methylbutan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H13N.BrH/c1-5(2)3-4-6;/h5H,3-4,6H2,1-2H3;1H |
InChI Key |
OJOMXIACRLGDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN.Br |
Origin of Product |
United States |
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